molecular formula C28H42N4 B10839833 1,6-Bis(4-m-tolylpiperazin-1-yl)hexane

1,6-Bis(4-m-tolylpiperazin-1-yl)hexane

Cat. No.: B10839833
M. Wt: 434.7 g/mol
InChI Key: CQEUVRXXXLSTIL-UHFFFAOYSA-N
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Description

Note: The provided evidence primarily focuses on 1,6-bis(1-benzimidazolyl)hexane and its metal complexes rather than the compound specified in the query. For clarity, this article will address the compound extensively discussed in the evidence while acknowledging structural analogs for comparison.

1,6-Bis(1-benzimidazolyl)hexane is a bis-heterocyclic ligand featuring two benzimidazole groups connected by a hexane backbone. It is synthesized via condensation of 1,6-dibromohexane with benzimidazole derivatives . The compound exhibits strong coordination capabilities, forming polymeric metal complexes with Mn(II), Co(II), Cu(II), Zn(II), and Ag(I) ions . These complexes are characterized by IR, UV-Vis, NMR, and mass spectrometry, with proposed polymeric structures due to bridging benzimidazole ligands .

The ligand and its metal complexes demonstrate significant antifungal activity against soil-borne pathogens such as Rhizoctonia solani, Fusarium oxysporum, Fusarium solani, and Pythium aphanidermatum. Notably, the Cu(II) and Co(II) complexes achieve 100% inhibition of fungal growth at 20 ppm, outperforming commercial fungicides in some cases .

Properties

Molecular Formula

C28H42N4

Molecular Weight

434.7 g/mol

IUPAC Name

1-(3-methylphenyl)-4-[6-[4-(3-methylphenyl)piperazin-1-yl]hexyl]piperazine

InChI

InChI=1S/C28H42N4/c1-25-9-7-11-27(23-25)31-19-15-29(16-20-31)13-5-3-4-6-14-30-17-21-32(22-18-30)28-12-8-10-26(2)24-28/h7-12,23-24H,3-6,13-22H2,1-2H3

InChI Key

CQEUVRXXXLSTIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCCCCCN3CCN(CC3)C4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4-m-tolylpiperazine in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include acetonitrile or dimethylformamide.

    Base: Potassium carbonate or sodium hydride is used to deprotonate the piperazine nitrogen atoms.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane may involve similar synthetic routes but on a larger scale. The process may include:

    Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,6-bis(4-m-tolylpiperazin-1-yl)hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine rings can undergo substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazine rings.

    Reduction: Reduced forms of the compound with hydrogenated piperazine rings.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

1,6-bis(4-m-tolylpiperazin-1-yl)hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the hexane backbone but differ in functional groups, coordination modes, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Hexane-Linked Bis-Heterocyclic Compounds

Compound Name Functional Groups Key Properties/Applications Biological Activity (Key Findings) Reference
1,6-Bis(1-benzimidazolyl)hexane Benzimidazole - Forms polymeric metal complexes
- Antifungal agent
- Cu(II)/Co(II) complexes: 100% inhibition at 20 ppm vs. F. solani and P. aphanidermatum
1,6-Bis(pyridine-4-carboxamido)hexane Pyridine-carboxamide - Metal coordination (e.g., Cu, Zn)
- Catalytic/medicinal applications
- Forms stable metal-ligand complexes; limited direct antifungal data
1,6-Bis(benzo[d]thiazol-2-ylthio)hexane Benzo-thiazolylthio - Enzyme inhibition (anticancer/antimicrobial)
- Flexible backbone
- Inhibits Mycobacterium tuberculosis; mechanism involves thiol group interaction
1,6-Bis(maleimido)hexane Maleimide - Crosslinking reagent
- Protein conjugation
- No direct antifungal data; used in bioconjugation and polymer chemistry
1,6-Bis(tert-butoxycarbonylamino)hexane Boc-protected amine - Amine protection in peptide synthesis
- Enhanced stability
- No biological activity reported; inert in most reactions

Table 2: Antifungal Efficacy of 1,6-Bis(1-benzimidazolyl)hexane and Its Metal Complexes

Compound Fusarium solani (20 ppm) Pythium aphanidermatum (20 ppm) Rhizoctonia solani (20 ppm) Reference
Ligand 63.56% inhibition 63.56% inhibition 58.90% inhibition
Cu(II) complex 100% inhibition 100% inhibition 100% inhibition
Co(II) complex 100% inhibition 100% inhibition 95.20% inhibition
Ag(I) complex 86.22% inhibition 89.45% inhibition 87.30% inhibition
Mn(II) complex 82.22% inhibition 93.67% inhibition 84.60% inhibition

Key Comparative Insights:

Coordination Chemistry :

  • 1,6-Bis(1-benzimidazolyl)hexane forms stable polymeric complexes with transition metals, enhancing antifungal activity. Cu(II) and Co(II) complexes are most potent due to their redox activity and strong ligand-metal bonding .
  • In contrast, 1,6-Bis(pyridine-4-carboxamido)hexane coordinates metals via pyridine and amide groups but lacks documented antifungal efficacy .

Antifungal Mechanism: Benzimidazole derivatives inhibit fungal tubulin polymerization, disrupting cell division. Metal complexes enhance this via reactive oxygen species (ROS) generation .

Structural Flexibility :

  • Hexane backbones provide optimal spacing for ligand-metal interactions. Shorter chains (e.g., butane in 1,4-bis(2-thiophthalimido)butane ) reduce steric flexibility, lowering efficacy .

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